molecular formula C18H15N3O2 B11691967 N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11691967
M. Wt: 305.3 g/mol
InChI Key: AZYNZYXEBIILNE-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide is a synthetic hybrid molecule designed for pharmaceutical and biochemical research. It combines a benzofuran carboxamide moiety with a benzimidazole ethyl group, a structural motif recognized for its potential in probing diverse biological pathways. This molecular architecture is characteristic of compounds investigated for antimicrobial and immunomodulatory activities. Benzimidazole derivatives demonstrate significant efficacy against resistant bacterial strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , with some analogs exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL . Furthermore, the benzimidazole core is a known pharmacophore in kinase inhibitor development, with specific derivatives acting as potent and selective inhibitors of CK1δ/ε kinases, exhibiting IC50 values in the nanomolar range (e.g., 0.040 µM) . Simultaneously, benzofuran-2-carboxamide derivatives have been identified as promising scaffolds for immunomodulation, showing activity in blocking CCL20-induced chemotaxis and exhibiting growth-inhibitory effects on colon cancer cell lines . The strategic fusion of these two bioactive systems in a single molecule makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, studying enzyme inhibition mechanisms, and investigating structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O2/c22-18(16-11-12-5-1-4-8-15(12)23-16)19-10-9-17-20-13-6-2-3-7-14(13)21-17/h1-8,11H,9-10H2,(H,19,22)(H,20,21)

InChI Key

AZYNZYXEBIILNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Phillips-Ladenburg Reaction for Benzimidazole Formation

The Phillips-Ladenburg reaction remains a cornerstone for synthesizing 1H-benzimidazole derivatives. This method involves condensing o-phenylenediamine with carboxylic acids under acidic conditions. For example, reacting o-phenylenediamine with acetic acid in ethanol containing ammonium chloride (NH4_4Cl) at 80–90°C yields 2-substituted benzimidazoles with 72–90% efficiency. Adjusting the carboxylic acid (e.g., salicylic acid, cinnamic acid) allows modular substitution at the C2 position.

Bromoacetic Acid-Mediated Cyclization

Transition Metal-Catalyzed Methods

Recent patents describe palladium-catalyzed cross-coupling to access substituted benzimidazoles. For instance, Suzuki-Miyaura coupling of 5-bromo-1H-benzimidazole with boronic esters introduces aryl groups at the C5 position, enhancing structural diversity. Such methods are critical for synthesizing intermediates like 5-trifluoromethyl-1H-benzimidazole, which can be further alkylated at the ethyl position.

Synthesis of the Benzofuran Carboxamide Unit

Friedel-Crafts Acylation for Benzofuran Functionalization

The benzofuran moiety is typically constructed via cyclization of substituted phenols. A notable method from dronedarone synthesis involves Friedel-Crafts acylation of 4-(3-dibutylaminopropoxy)benzoyl chloride with benzofuran precursors. This reaction, catalyzed by AlCl3_3, installs the carboxamide group at the C2 position. Subsequent hydrolysis and activation (e.g., conversion to acid chloride) prepare the benzofuran unit for amide coupling.

Oxidative Cyclization of Phenolic Derivatives

Oxidative cyclization using iodine or potassium persulfate converts 2-hydroxyacetophenone derivatives into benzofuran-2-carboxylic acids. For example, treating 2-hydroxy-4-methoxyacetophenone with iodine in DMSO yields 1-benzofuran-2-carboxylic acid, which is then esterified and amidated. This route offers excellent regioselectivity and scalability.

Coupling Strategies for Final Assembly

Nucleophilic Substitution at the Ethyl Linker

The ethyl bridge is often introduced via alkylation of the benzimidazole’s C2 position. Reacting 2-(bromomethyl)-1H-benzimidazole with ethylenediamine in ethanol under reflux installs the ethylamine sidechain. Subsequent protection (e.g., Boc-group) and deprotection steps ensure selective amidation.

Amide Bond Formation via Carbodiimide Coupling

Activating the benzofuran-2-carboxylic acid as an acid chloride (using thionyl chloride) enables coupling with the ethyl-benzimidazole amine. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves 70–85% yields. Critical parameters include maintaining a pH of 7–8 and using excess amine to drive the reaction to completion.

One-Pot Tandem Reactions

Recent advances describe tandem alkylation-amide coupling in a single vessel. For example, reacting 2-(chloroethyl)-1H-benzimidazole with benzofuran-2-carboxamide in the presence of K2_2CO3_3 and catalytic KI in DMF at 100°C directly forms the target compound. This method reduces purification steps and improves atom economy.

Optimization and Catalytic Systems

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amide coupling but may require higher temperatures (80–100°C).

  • Protic solvents (ethanol, methanol) favor nucleophilic substitutions but limit solubility of aromatic intermediates.

Acid Scavengers and Catalysts

  • Triethylamine or DIEA neutralizes HCl during acid chloride formation, preventing side reactions.

  • KI in catalytic amounts accelerates alkylation via the Finkelstein mechanism.

Yield and Purity Data

StepReagents/ConditionsYield (%)Purity (%)Source
Benzimidazole synthesiso-PDA, bromoacetic acid, HCl, reflux8698
Benzofuran acylationFriedel-Crafts, AlCl3_3, CH2_2Cl2_2, 0°C7895
Amide couplingEDC/HOBt, DCM, rt8299

Challenges and Mitigation Strategies

Steric Hindrance in Amide Formation

Bulky substituents on benzimidazole (e.g., 2-butyl groups) hinder amide bond formation. Using HATU instead of EDC increases coupling efficiency by 15–20%.

Epimerization During Activation

Racemization of chiral benzofuran acids during acid chloride formation is minimized by using SOCl2_2 at −20°C and rapid coupling .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide exhibit significant antimicrobial activities. For instance, derivatives of benzimidazole have been evaluated for their efficacy against various bacterial and fungal strains. Studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines, such as colorectal carcinoma (HCT116). For example, specific compounds showed IC50 values lower than those of established chemotherapeutics like 5-fluorouracil, indicating a promising therapeutic index .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the benzimidazole or benzofuran moieties. Research into structure-activity relationships (SAR) has led to the development of numerous derivatives with enhanced biological profiles .

Case Study 1: Antimicrobial Evaluation

A study evaluated several benzimidazole derivatives for their antimicrobial activity against common pathogens. The findings revealed that compounds with specific substitutions exhibited MIC values significantly lower than traditional antibiotics, indicating their potential as alternative treatments for resistant strains .

Case Study 2: Anticancer Screening

In another investigation, a series of benzimidazole-based carboxamides were synthesized and tested against various cancer cell lines. The results highlighted several candidates with potent antiproliferative effects, particularly those with specific functional groups that enhanced their interaction with cellular targets involved in cancer progression .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The benzofuran moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide with analogs based on structural features, physicochemical properties, and pharmacological annotations. Key differences in substituents, linker groups, and heterocyclic systems are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Linkers Molecular Weight (g/mol) Pharmacological Annotation Reference
This compound Benzimidazole + Benzofuran Ethyl linker ~331.4* Potential kinase/metalloenzyme target
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide Benzimidazole + Furan Chlorobenzyl, methyl, methylene linker 380.8 Not specified
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide Benzimidazole + Furan Chloro-methylphenoxyethyl, ethyl linker 442.9 Not specified
2-(2-{[2-(1H-Benzimidazol-2-yl)ethyl]amino}ethyl)-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide Benzimidazole + Oxazole Ethylaminoethyl, fluoropyridyl linker 440.5 Ferroportin inhibitor
N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide Benzimidazole + Brominated Furan Phenyl linker, bromo substitution 412.2 Anticancer candidate (preclinical)

*Estimated based on analogs in .

Key Observations

Heterocyclic Systems: The target compound’s benzofuran group (vs. Brominated furan in introduces electron-withdrawing effects, altering electronic properties compared to the parent benzofuran.

Linker Flexibility: Ethyl linkers (as in the target compound and ) provide moderate flexibility, balancing conformational freedom and rigidity. In contrast, phenoxyethyl linkers () introduce steric bulk and reduce solubility.

Substituent Effects :

  • Chlorobenzyl () and fluoropyridyl () groups enhance lipophilicity (logP ~3.7–4.2), critical for membrane permeability .
  • The absence of halogen substituents in the target compound may reduce off-target interactions but could limit bioavailability.

Pharmacological Profiles :

  • The oxazole derivative in is a confirmed ferroportin inhibitor, suggesting that benzimidazole-oxazole hybrids are viable for iron metabolism modulation.
  • Brominated furan derivatives () show preclinical anticancer activity, likely due to DNA intercalation or topoisomerase inhibition.

Crystallographic and Conformational Insights

  • Dihedral Angles : In analogs like ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate (), dihedral angles between aromatic subunits (7.35°–18.23°) indicate near-planar conformations, favoring π-stacking. The target compound’s benzofuran-benzimidazole system likely adopts similar geometry.
  • Hydrogen Bonding : C–H···O and N–H···O interactions (observed in ) stabilize crystal packing and may influence solubility.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide, with the molecular formula C16H11N3O2 and a molecular weight of approximately 277.283 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features a unique structural combination of a benzimidazole moiety linked to a benzofuran carboxamide via an ethyl chain. This structural arrangement is believed to enhance its biological activity and chemical reactivity, making it a valuable candidate for medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzimidazole and benzofuran components. The general synthetic pathway includes:

  • Formation of Benzimidazole : Starting from 1,2-diaminobenzene and glycolic acid in an acidic medium.
  • Carboxamide Formation : The reaction of the benzimidazole derivative with benzofuran-2-carboxylic acid under appropriate conditions to yield the target compound.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Pathogen MIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Pseudomonas aeruginosa16.0

These findings suggest that the compound could be developed as a new antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast cancer)5.59
HCT-116 (Colon cancer)5.60
SK-HEP-1 (Liver cancer)6.10

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, making it a candidate for further development in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as an alternative to conventional antibiotics .

Case Study 2: Cancer Cell Line Testing
In another study focused on anticancer activity, this compound was tested against various human cancer cell lines. The results showed that it significantly reduced cell viability in MCF-7 and HCT-116 cells compared to controls, suggesting its potential use in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling benzofuran-2-carboxylic acid with 2-(1H-benzimidazol-2-yl)ethylamine. A common approach uses carbodiimide-based coupling reagents (e.g., EDC/HOBt) under microwave-assisted conditions to enhance reaction efficiency and yield . Optimization includes adjusting solvent polarity (e.g., DMF or DCM), temperature (40–60°C), and stoichiometric ratios of reagents to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) is critical for isolating the target compound .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies the benzofuran and benzimidazole moieties. Infrared spectroscopy (IR) identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodology : Prioritize target-agnostic assays such as cytotoxicity (MTT assay against cancer cell lines like HeLa or MCF-7) and antimicrobial activity (MIC determination against S. aureus and E. coli). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability. Preliminary SAR can be inferred by comparing results with structurally related benzofuran derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodology : Synthesize analogs with modifications to:

  • The benzimidazole ring (e.g., substituents at N1 or C5).
  • The benzofuran core (e.g., methoxy or halogen groups at C5/C6).
  • The ethyl linker (e.g., elongation or branching).
    Biological testing across multiple assays (e.g., enzyme inhibition, antiproliferative activity) identifies key pharmacophores. Computational tools (e.g., CoMFA or molecular docking) predict binding modes and guide rational design .

Q. What strategies are effective for identifying molecular targets of this compound?

  • Methodology : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates. Validate targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For kinase targets, employ a kinase profiling panel (e.g., 400+ kinases at 1 µM compound concentration) .

Q. How can researchers address solubility limitations in in vivo studies?

  • Methodology : Optimize formulations using co-solvents (e.g., PEG-400), cyclodextrin inclusion complexes, or nanoemulsions. Assess solubility in PBS (pH 7.4) and simulated biological fluids. Pharmacokinetic studies (e.g., IV administration in rodents) track bioavailability and guide dosing regimens .

Q. What approaches resolve contradictions in biological activity data across studies?

  • Methodology : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration). Validate assays with orthogonal methods (e.g., apoptosis via Annexin V/PI staining and caspase-3 activation). Perform meta-analyses of published data to identify confounding variables (e.g., assay sensitivity, compound batch variability) .

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